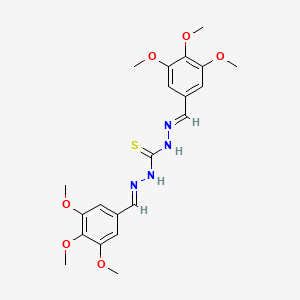
N'',N'''-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'',N'''-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide, also known as BTTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BTTC belongs to the class of Schiff bases and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Catalytic Activity in Oxidation Reactions
N,N'-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide derivatives have been explored for their catalytic activity, particularly in oxidation reactions. For example, bis(2-hydroxybenzylidene)isophthalohydrazide compounds have been synthesized and characterized for their ability to catalyze the oxidation of alcohols and alkanes under mild conditions. These compounds exhibit significant catalytic activity, leading to high product yields in oxidation reactions without the need for any additives, demonstrating the potential of such compounds in synthetic chemistry and industrial applications (Sutradhar et al., 2018).
Antioxidant Activity
Research has also been conducted on the antioxidant properties of compounds bearing the 3,4,5-trimethoxybenzyloxy group. These compounds, including thiosemicarbazide derivatives, have shown significant antioxidant activities in various assays. Their structure-activity relationship, particularly the impact of NH, SH, and CH hydrogens on radical scavenging activities, has been studied, providing insights into the development of new antioxidants for potential therapeutic applications (Kareem et al., 2016).
Antimicrobial Properties
The antimicrobial properties of compounds similar to N,N'-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide have been examined, with several studies highlighting their effectiveness against various bacterial strains. For instance, compounds such as N'-[2,5-dihydroxybenzylidene]-3,4,5-trimethoxybenzohydrazide have shown potent activity against Escherichia coli, suggesting their potential in developing new antimicrobial agents (Han, 2013).
Photodynamic and Fluorescent Sensing Applications
The utility of thiocarbonohydrazide compounds extends to photodynamic therapy and fluorescent sensing. For example, hydrazone-based compounds have been synthesized for selective detection of metal ions and explosives, demonstrating the versatility of these compounds in sensor technology and environmental monitoring. This includes the development of Al(III)-selective "turn-on" fluorescent chemosensors with applications in detecting explosive substances like picric acid, showcasing the potential of such compounds in security and environmental safety applications (Sharma et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1,3-bis[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-26-15-7-13(8-16(27-2)19(15)30-5)11-22-24-21(32)25-23-12-14-9-17(28-3)20(31-6)18(10-14)29-4/h7-12H,1-6H3,(H2,24,25,32)/b22-11+,23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDYLAUVYKMISU-LCHFAGMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)
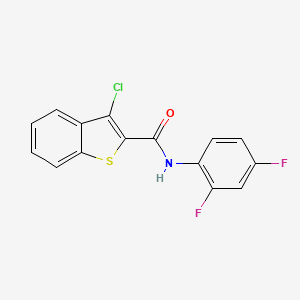
phosphinic acid](/img/structure/B5527072.png)
![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)
![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)
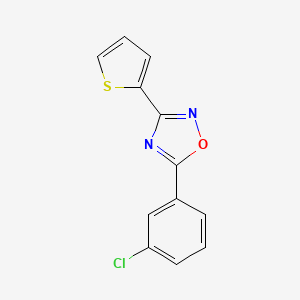
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)
![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)
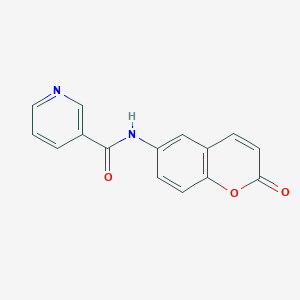

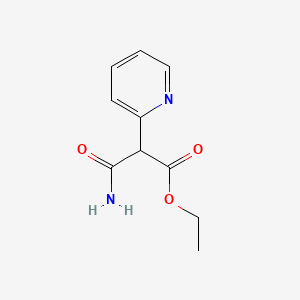
![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)